Phosphenodithioic chloride
Description
Contextualization within Modern Phosphorus and Sulfur Chemistry
The chemistry of phosphorus and sulfur is a rich and diverse field, with compounds containing P-S bonds playing crucial roles in various applications, from industrial processes to the development of therapeutic agents. researchgate.nettandfonline.com Phosphorus, a member of the pnictogen family, is known for its ability to exist in multiple oxidation states and form a wide array of compounds. wikipedia.org Similarly, sulfur, a chalcogen, exhibits diverse bonding patterns and is a key component in many biologically and industrially significant molecules. tandfonline.com
The combination of phosphorus, sulfur, and a halogen, as seen in phosphenodithioic chloride, gives rise to a molecule with unique reactivity. The presence of both sulfur and chlorine atoms attached to a central phosphorus atom creates a reactive center amenable to various nucleophilic substitution reactions. This positions this compound and its derivatives as potentially valuable building blocks in synthetic chemistry.
Modern phosphorus-sulfur chemistry is increasingly focused on the development of novel reagents and synthetic methodologies. researchgate.net The drive to create more efficient and selective reactions has led to a deeper investigation of compounds like this compound. The interplay between the electronegative chlorine atom and the sulfur atoms influences the electronic properties of the phosphorus center, making it a subject of interest for both theoretical and experimental chemists. The study of such compounds contributes to a more comprehensive understanding of bonding and reactivity within this class of molecules.
Historical Perspectives on Related Phosphorus-Sulfur Compounds
The study of compounds containing phosphorus and sulfur has a long and complex history. The initial reaction between phosphorus and sulfur was first noted in 1740. acs.org The early years of this field were marked by some confusion, with numerous phosphorus-sulfur compositions being erroneously identified as distinct compounds. acs.org It was not until more rigorous scientific methods were applied that the true nature of these compounds began to be understood.
A significant milestone in the history of phosphorus compounds was the discovery of phosphorus itself by Hennig Brand in 1669. mdpi.com Later, in the 19th century, the synthesis of key phosphorus compounds like phosphorus oxychloride and diphosphorus (B173284) pentasulfide was achieved. mdpi.com These early discoveries laid the groundwork for the eventual exploration of more complex derivatives, including those containing halogens.
The family of phosphorus sulfides (P₄Sₙ) represents a cornerstone of phosphorus-sulfur chemistry. wikipedia.org Compounds like phosphorus pentasulfide (P₄S₁₀) and phosphorus sesquisulfide (P₄S₃) have found significant commercial use. wikipedia.org The structural elucidation and reactivity studies of these binary phosphorus sulfides provided the fundamental knowledge necessary to approach the synthesis and characterization of more complex ternary systems like this compound. While direct historical accounts of this compound are scarce in early literature, the foundational work on phosphorus halides and sulfides was instrumental in creating the intellectual framework for its eventual study.
Research Trajectories and Future Outlook for this compound Studies
The future of this compound research is likely to be driven by its potential as a synthon in organic and inorganic chemistry. Its reactive nature makes it a candidate for the synthesis of a variety of organophosphorus and organothiophosphorus compounds. These classes of compounds are of significant interest due to their wide range of applications, including in medicinal chemistry, agrochemicals, and materials science. researchgate.net
One potential research direction is the exploration of its use in the synthesis of novel ligands for catalysis. The phosphorus-sulfur backbone could provide unique electronic and steric properties to a metal complex, potentially leading to new catalytic activities. Another area of interest is the synthesis of novel heterocyclic compounds containing the P-S-Cl moiety. Such compounds could exhibit interesting biological activities or material properties.
Further spectroscopic and computational studies are needed to fully understand the electronic structure and bonding of this compound. A deeper understanding of its fundamental properties will aid in predicting its reactivity and designing new synthetic applications. While the lighter analogues, phosphenodithioic fluoride (B91410) and chloride, are documented, the heavier iodide analogue is thought to be less stable. reddit.com Comparative studies across the halide series could provide valuable insights into the periodic trends affecting the stability and reactivity of these compounds.
As synthetic methodologies become more advanced, it is conceivable that this compound and its derivatives will become more accessible, paving the way for a more thorough investigation of their chemical properties and potential applications. The continued interest in phosphorus-sulfur compounds suggests a promising future for the study of this intriguing molecule. tandfonline.com
Lack of Publicly Available Data for this compound
Following a comprehensive search for scholarly articles and data pertaining to the theoretical and computational investigations of this compound, it has been determined that there is a significant lack of publicly available research to fulfill the specific requirements of the requested article.
Searches for "this compound" in combination with key terms such as "ab initio," "Density Functional Theory (DFT)," "molecular orbital analysis," "charge distribution," "vibrational frequency calculations," "NMR chemical shift computations," and "electronic absorption spectra" did not yield any relevant scientific literature. The chemical formula for the compound, ClPS2, was also used in the search, but this led to irrelevant results concerning a protein abbreviated as ClpS2.
Consequently, it is not possible to generate a scientifically accurate and detailed article on the following topics as requested:
Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure , including Molecular Orbital Analysis and Charge Distribution and Bond Critical Point Analysis.
Spectroscopic Parameter Prediction via Computational Methods , including Vibrational Frequency Calculations, Infrared/Raman Spectral Prediction, Nuclear Magnetic Resonance (NMR) Chemical Shift Computations, and Electronic Absorption and Emission Spectral Simulations.
Without access to peer-reviewed computational studies, any attempt to provide the detailed research findings and data tables as specified would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of the requested article cannot proceed at this time.
Structure
3D Structure
Properties
CAS No. |
67318-23-4 |
|---|---|
Molecular Formula |
ClPS2 |
Molecular Weight |
130.6 g/mol |
InChI |
InChI=1S/ClPS2/c1-2(3)4 |
InChI Key |
FKUUPFFACLEMRI-UHFFFAOYSA-N |
Canonical SMILES |
P(=S)(=S)Cl |
Origin of Product |
United States |
Theoretical and Computational Investigations of Phosphenodithioic Chloride
Reaction Mechanism Elucidation through Computational Transition State Analysis
The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a compound like phosphenodithioic chloride, understanding its reactivity involves identifying the transition states of its various potential reactions. A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, acting as a bridge between reactants and products. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these fleeting structures. dntb.gov.ua The process typically involves mapping the potential energy surface (PES) of a reaction. For instance, in a nucleophilic substitution reaction at the phosphorus center of a thiophosphoryl chloride, DFT calculations can model the approach of a nucleophile, the formation of a transient intermediate or transition state, and the departure of the leaving group. nih.govresearchgate.net
Key to this analysis is the identification of a transition state, which is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. nih.gov Once a transition state is located, its geometry provides crucial insights into the bonding changes occurring during the reaction. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified transition state indeed connects the desired reactants and products on the potential energy surface.
Computational Studies on Reactivity Pathways and Energetics
Computational chemistry offers a quantitative framework for assessing the feasibility and selectivity of different reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction. koreascience.kr
For this compound, this would involve comparing the activation energies of competing pathways. For example, a reaction could proceed via a concerted mechanism (e.g., an S_N2-type reaction) with a single transition state, or a stepwise mechanism involving one or more intermediates. nih.govresearchgate.net The relative heights of the energy barriers for these pathways determine which one is kinetically favored.
The following table illustrates a hypothetical comparison of activation energies for two competing reaction pathways of a generic thiophosphoryl chloride, which could be analogous to the types of data generated for this compound.
| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |
| Pathway A (e.g., S_N2) | R-P(=S)Cl + Nu⁻ | [Nu---P(R)(Cl)---S]⁻ | R-P(=S)Nu + Cl⁻ | 20.5 |
| Pathway B (e.g., Addition-Elimination) | R-P(=S)Cl + Nu⁻ | [Nu-P(R)(Cl)S]⁻ | R-P(=S)Nu + Cl⁻ | 25.1 |
| Note: This table is illustrative and not based on actual experimental or calculated data for this compound. |
Furthermore, computational studies can investigate the influence of substituents on the reactivity of the P-Cl bond. By systematically varying the groups attached to the phosphorus atom and calculating the resulting changes in activation energies, a quantitative structure-activity relationship (QSAR) can be developed. koreascience.kr This provides predictive power for designing related compounds with desired reactivity.
Advanced Computational Methodologies for Phosphorus-Sulfur Systems
The accurate theoretical description of phosphorus-sulfur systems presents unique challenges due to the presence of d-orbitals in phosphorus and the complex electronic structure of the thiophosphoryl group. While DFT is a workhorse in this field, more advanced computational methodologies are often required to achieve higher accuracy or to model specific phenomena. aip.org
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energies, especially for systems where electron correlation effects are significant. koreascience.kr However, these methods are computationally more expensive and are often used to benchmark the results obtained from more cost-effective DFT calculations.
For studying reactions in solution, which is the typical environment for many chemical transformations, a combination of quantum mechanics (QM) for the reacting species and molecular mechanics (MM) for the solvent molecules (QM/MM methods) can be employed. This hybrid approach allows for the explicit consideration of solvent effects on the reaction energetics and mechanism. Another approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.
The table below summarizes some of the computational methods that would be applicable to the study of this compound.
| Method | Acronym | Typical Application | Strengths | Limitations |
| Density Functional Theory | DFT | Geometry optimization, frequency calculations, reaction pathway analysis | Good balance of accuracy and computational cost | Accuracy depends on the choice of functional |
| Møller-Plesset Perturbation Theory | MP2 | High-accuracy energy calculations | Includes electron correlation effects | Computationally more demanding than DFT |
| Coupled Cluster Theory | CC | Gold standard for high-accuracy energy calculations | Very accurate for single-reference systems | Very high computational cost |
| Quantum Mechanics/Molecular Mechanics | QM/MM | Modeling reactions in solution or enzymatic environments | Explicitly treats solvent or protein environment | Requires careful parameterization of the MM part |
| Polarizable Continuum Model | PCM | Including bulk solvent effects in calculations | Computationally efficient way to model solvation | Does not capture specific solvent-solute interactions |
| Note: This table provides a general overview of computational methods and is not exhaustive. |
Synthetic Methodologies for Phosphenodithioic Chloride and Its Precursors
Development of Novel Synthetic Routes to Phosphenodithioic Chloride Analogs
The synthesis of thiophosphoryl compounds, which are analogs to the theoretical this compound, has been a subject of considerable research due to their importance as intermediates in the production of pesticides, pharmaceuticals, and other specialty chemicals.
The primary precursors for the synthesis of thiophosphoryl chlorides are phosphorus trichloride (B1173362) (PCl₃) and a sulfur source. Phosphorus trichloride is a commodity chemical produced on a large scale. The choice of sulfur source and its reaction with PCl₃ are critical to the synthesis.
Common sulfur sources include elemental sulfur (S₈) and phosphorus pentasulfide (P₄S₁₀). The reaction of PCl₃ with elemental sulfur is a widely used industrial method. Another approach involves the reaction of phosphorus pentasulfide with phosphorus pentachloride (PCl₅).
Table 1: Key Precursors for Thiophosphoryl Chloride Synthesis
| Precursor | Chemical Formula | Key Characteristics |
| Phosphorus Trichloride | PCl₃ | Colorless liquid, highly reactive, industrial chemical. |
| Elemental Sulfur | S₈ | Yellow solid, common and inexpensive sulfur source. |
| Phosphorus Pentasulfide | P₄S₁₀ | Yellowish solid, used as a thionating agent. |
| Phosphorus Pentachloride | PCl₅ | Pale yellow solid, chlorinating agent. |
Characterization of these precursors is typically achieved through standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹³C NMR), infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) to ensure purity before use in synthesis.
Several strategies have been developed to optimize the synthesis of thiophosphoryl chloride and improve reaction yields.
Reaction of Phosphorus Trichloride with Sulfur: This is a common industrial method. The reaction is typically carried out by heating a mixture of PCl₃ and sulfur. The use of catalysts can significantly enhance the reaction rate and allow for lower reaction temperatures. A variety of catalysts have been explored, including activated carbon, metal halides, and organic bases. For instance, the use of a catalytic amount of a tertiary amine has been shown to improve the process.
Reaction of Phosphorus Pentasulfide with Phosphorus Pentachloride: This method involves heating a mixture of P₄S₁₀ and PCl₅. The reaction proceeds to give thiophosphoryl chloride, but the separation of the product from the reaction mixture can be challenging.
Table 2: Comparison of Synthetic Routes to Thiophosphoryl Chloride
| Reaction | Reactants | Conditions | Advantages | Disadvantages |
| Direct Sulfurization | PCl₃ + S₈ | 180-200°C, often with a catalyst | High yield, uses readily available precursors | High temperatures, potential for side reactions |
| Chlorination of P₄S₁₀ | P₄S₁₀ + PCl₅ | Heating | Can produce high purity product | Stoichiometric use of PCl₅, complex purification |
Yield enhancement strategies often focus on catalyst selection, temperature control, and efficient removal of the product from the reaction mixture to prevent side reactions or decomposition.
Stereoselective and Regioselective Synthetic Approaches for this compound Analog Formation
While the direct synthesis of an achiral molecule like thiophosphoryl chloride does not involve stereoselectivity, the synthesis of its organic derivatives often requires precise control of stereochemistry. The principles of stereoselective and regioselective synthesis are critical when the phosphorus center becomes a stereocenter, for example, in the synthesis of chiral organothiophosphates.
Stereoselective Synthesis: The development of stereoselective methods for the synthesis of P-chiral organophosphorus compounds is an active area of research. A common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the phosphorus atom to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral alcohol or amine can be reacted with a phosphorus halide to create a diastereomeric mixture that can be separated, followed by substitution reactions that proceed with a known stereochemical outcome (e.g., inversion or retention of configuration).
Regioselective Synthesis: Regioselectivity becomes important when a molecule has multiple reactive sites. In the context of thiophosphorylation, this could involve the selective reaction of a thiophosphorylating agent with one functional group over another in a polyfunctional molecule. For example, in a molecule containing both a hydroxyl (-OH) and a thiol (-SH) group, a thiophosphorylating agent might be chosen that reacts preferentially with the thiol group. The regioselectivity can be influenced by factors such as the nature of the solvent, the temperature, and the specific thiophosphorylating reagent used.
Green Chemistry Principles in this compound Analog Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact and improve safety.
Catalysis: The use of efficient and recyclable catalysts is a key aspect of green chemistry. In the synthesis of thiophosphoryl chloride, research has focused on developing catalysts that can operate under milder conditions and be easily separated from the reaction mixture.
Alternative Solvents and Reaction Conditions: Traditional syntheses of organophosphorus compounds often use volatile and hazardous organic solvents. Green chemistry approaches aim to replace these with more environmentally benign alternatives, such as ionic liquids or supercritical fluids. Solvent-free reactions, where the reactants are mixed without a solvent, are also a highly desirable green alternative.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This involves minimizing the formation of byproducts.
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional redox reactions in organophosphorus chemistry. By using electricity as a "reagent," the need for chemical oxidizing or reducing agents can be avoided, reducing waste and often proceeding under mild conditions.
Scale-Up Considerations and Industrial Synthesis Prospects for this compound Analogs
The industrial production of thiophosphoryl chloride is well-established and provides a model for the potential scale-up of related compounds.
Reactor Design and Material Compatibility: The corrosive nature of the reactants and products, such as phosphorus halides and the resulting hydrochloric acid in some processes, necessitates the use of corrosion-resistant reactors, often made of glass-lined steel or specialized alloys.
Heat Management: The synthesis of thiophosphoryl chloride is often highly exothermic. Effective heat management is crucial for safety and to prevent side reactions. This involves the use of jacketed reactors with efficient cooling systems and careful control of reactant addition rates.
Process Control and Automation: On an industrial scale, processes are typically automated to ensure consistent product quality and safe operation. This includes monitoring of temperature, pressure, and reactant flows.
Purification: The crude product from the synthesis of thiophosphoryl chloride is typically purified by distillation. The design and operation of the distillation column are critical for achieving the desired product purity.
Table 3: Industrial Production Considerations for Thiophosphoryl Chloride
| Parameter | Key Considerations |
| Safety | Handling of corrosive and toxic materials, control of exothermic reactions. |
| Reactor | Corrosion-resistant materials, efficient heat exchange. |
| Catalyst | Cost, efficiency, and ease of separation/recycling. |
| Purification | Fractional distillation to achieve high purity. |
| Waste Management | Neutralization and disposal of acidic and hazardous byproducts. |
The development of a viable industrial process for a new compound like a this compound derivative would require careful consideration of these factors to ensure a safe, efficient, and economically feasible manufacturing process.
Reactivity and Reaction Mechanisms of Phosphenodithioic Chloride
Nucleophilic Substitution Reactions at the Phosphorus Center of Thiophosphoryl Chloride
The phosphorus atom in thiophosphoryl chloride is electrophilic and serves as the primary site for nucleophilic attack. The molecule readily undergoes nucleophilic substitution reactions where the chloride ions act as effective leaving groups. These reactions are fundamental to the synthesis of a wide array of organothiophosphate compounds. wikipedia.orgsapub.org
Thiophosphoryl chloride is a key reagent for the thiophosphorylation of organic compounds, including alcohols and amines. wikipedia.org
Aminolysis: The reaction of thiophosphoryl chloride with primary or secondary amines (aminolysis) is a common method for preparing thiophosphoramidates. up.ac.za These reactions can proceed through different mechanisms depending on the nature of the amine and the reaction conditions. Studies on related aryl phenyl chlorothiophosphates show that reactions with anilines can proceed via a concerted, front-side attack mechanism involving a hydrogen-bonded, four-center transition state. sapub.org In other cases, particularly with dialkylamines, a stepwise mechanism through a thiophosphene intermediate has been reported. sapub.org The choice of mechanism can also shift from concerted to stepwise based on the basicity of the amine nucleophile. sapub.org Due to the high reactivity of PSCl₃, controlling the stoichiometry is crucial to prevent the formation of bis- or tris-aminated products.
Alcoholysis: The reaction with alcohols (alcoholysis) yields O-alkyl thiophosphochloridates, which can be further substituted to produce various thiophosphate esters. up.ac.zaglobalsources.com The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Like aminolysis, the reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center, displacing a chloride ion. The process can be repeated to replace multiple chlorine atoms. The mechanism for the alcoholysis of related cyclic thiophosphoryl chlorides has been shown to proceed via an Sₙ2-type mechanism at the phosphorus center. researchgate.netnih.gov
Table 4.1.1: Products from Nucleophilic Substitution of Thiophosphoryl Chloride
| Nucleophile | Reagent Type | Product Class | General Reaction |
|---|---|---|---|
| Primary/Secondary Amine | R₂NH | Thiophosphoramide | PSCl₃ + 2 R₂NH → PSCl₂(NR₂) + R₂NH₂⁺Cl⁻ |
Thiophosphoryl chloride hydrolyzes rapidly when exposed to water or basic solutions. wikipedia.org The pathway and products of hydrolysis are dependent on the reaction conditions. In aqueous solutions, the reaction can lead to the formation of dichlorothiophosphoric acid and hydrochloric acid. wikipedia.org Under more vigorous conditions or in basic media, complete hydrolysis occurs, yielding phosphoric acid, hydrogen sulfide, and hydrochloric acid. wikipedia.org The hydrolysis of the related thiophosphodichloridate ion (⁻OPSCl₂) has been studied across a wide pH range, indicating that these compounds are susceptible to breakdown in aqueous environments. worktribe.com The initial step involves the nucleophilic attack of water on the phosphorus atom.
Electrophilic Attack and Addition Reactions with Thiophosphoryl Chloride
The primary reactivity of thiophosphoryl chloride is characterized by the electrophilicity of its phosphorus center, making it a target for nucleophiles rather than a species that typically engages in electrophilic attack. However, its interactions with strong Lewis acids can enhance its electrophilic character. For instance, Lewis acids can coordinate to the sulfur or chlorine atoms, further polarizing the P-Cl bonds and increasing the compound's reactivity toward weaker nucleophiles.
While direct electrophilic attack by PSCl₃ is not its characteristic reaction mode, it serves as a precursor for generating other reactive intermediates. For example, in the presence of a suitable catalyst, it can be used in reactions that resemble Friedel-Crafts processes to introduce a thiophosphoryl group to aromatic rings, although this is less common than its substitution reactions.
Radical Reactions and Mechanistic Studies Involving Thiophosphoryl Chloride
The study of radical reactions involving organophosphorus sulfur compounds is an active area of research. researchgate.netresearchgate.net Phosphorus- and sulfur-centered radicals can be generated from precursors like thiophosphoryl chloride under specific conditions, such as through photochemical or electrochemical methods. researchgate.nettandfonline.com Anodic oxidation of related (RO)₂PS⁻ anions is known to produce (RO)₂PS• radicals, which can then react with unsaturated systems like alkenes and arenes. tandfonline.com
While specific radical chain mechanisms initiated directly by PSCl₃ are not extensively documented in mainstream synthesis, it can serve as a source of the thiophosphoryl moiety in radical-mediated transformations. These reactions often involve the formation of a phosphorus-centered radical which can then add to carbon-carbon multiple bonds, providing a pathway to complex organophosphorus molecules. researchgate.net
Cycloaddition and Polymerization Initiation Reactions of Thiophosphoryl Chloride
Cycloaddition Reactions: Thiophosphoryl compounds and their derivatives can participate in cycloaddition reactions. For example, thiophosphonium ions, which are isoelectronic with thiocarbonyls, have been shown to undergo [2+2] cycloadditions with alkynes. nih.gov Although direct cycloaddition with PSCl₃ itself is not a typical reaction, its derivatives can be tailored for such transformations. The P=S double bond in the thiophosphoryl group can, in principle, act as a dipolarophile in certain 1,3-dipolar cycloaddition reactions, a strategy used to create various phosphorus-containing heterocycles. researchgate.netqnl.qa
Polymerization Initiation: Thiophosphoryl chloride is not commonly used as a direct initiator for polymerization. However, related phosphorus-halogen compounds, such as hexachlorophosphazene (B128928) ((NPCl₂)₃), undergo ring-opening polymerization (ROP) at elevated temperatures to form poly(dichlorophosphazene), a versatile inorganic polymer. wikipedia.org This suggests that under specific catalytic conditions, the reactive bonds within PSCl₃ could potentially be harnessed to initiate certain types of polymerization, though this is not a well-established application.
Solvent Effects on Reactivity and Selectivity of Thiophosphoryl Chloride Transformations
The choice of solvent is critical in controlling the reactivity and selectivity of reactions involving thiophosphoryl chloride.
PSCl₃ is soluble in non-polar, aprotic solvents like benzene, carbon tetrachloride, and chloroform, which are often used as media for its reactions with organic substrates. wikipedia.org In contrast, it reacts with protic or hydroxylic solvents such as water and alcohols, as described in the hydrolysis and alcoholysis sections. wikipedia.orgglobalsources.com
For the nucleophilic substitution reactions at the phosphorus center, which often proceed via an Sₙ2-like mechanism, solvent polarity plays a significant role. Polar aprotic solvents can solvate the counter-cation of a nucleophilic salt, increasing the nucleophilicity of the anion and accelerating the reaction rate. Conversely, polar protic solvents can solvate the nucleophile itself through hydrogen bonding, potentially decreasing its reactivity. The poor solubility of PSCl₃ in water may lead to improved selectivity in some aqueous N-thiophosphorylation reactions, possibly by facilitating reactions at the solvent-water interface rather than in a homogeneous solution. rsc.org
Table 4.5: Solvent Suitability for Thiophosphoryl Chloride Reactions
| Solvent Type | Examples | Suitability for PSCl₃ Reactions | Rationale |
|---|---|---|---|
| Non-polar Aprotic | Benzene, Carbon Tetrachloride | High | Good solubility, non-reactive, suitable for substitution reactions. wikipedia.org |
| Polar Aprotic | Acetonitrile, DMF | Moderate to High | Good solubility, can enhance nucleophilicity, but may react under harsh conditions. |
Spectroscopic and Structural Analysis of Phosphenodithioic Chloride Encounters Data Scarcity
An in-depth spectroscopic and structural elucidation of the chemical compound specified as "this compound" cannot be provided at this time due to a significant lack of available scientific literature and experimental data under this specific name.
Searches across extensive chemical and scientific databases have revealed a CAS number (67318-23-4) associated with "this compound," with a corresponding molecular formula of ClPS₂. hirose.co.krsmolecule.com However, beyond this basic identification, there is a notable absence of published research detailing its spectroscopic characteristics. The name itself is non-standard according to IUPAC nomenclature, which complicates data retrieval. While related compounds exist, such as Phosphenodithioic Iodide and Phosphenodithioic ethane, specific experimental data for the chloride variant remains elusive. guidechem.comreddit.comchembk.com
A comprehensive analysis as outlined, covering advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), requires access to detailed experimental findings, including chemical shifts, coupling constants, and vibrational frequencies. Such data is foundational for:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:
Phosphorus-31 (³¹P) NMR: This technique is highly effective for phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. wikipedia.orghuji.ac.ilmdpi.com Analysis would typically involve determining the chemical shift to understand the electronic environment of the phosphorus atom, which is influenced by the attached chlorine and sulfur atoms. up.ac.zawindows.net However, no specific ³¹P NMR data for ClPS₂ is publicly available. For comparison, the ³¹P NMR chemical shift for the related compound thiophosphoryl chloride (PSCl₃) has been reported. spectrabase.communi.cz
Sulfur-33 (³³S) and Chlorine-35/37 (³⁵Cl/³⁷Cl) NMR: These investigations are inherently challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, and the quadrupolar properties of the chlorine isotopes, which lead to very broad signals. tandfonline.com Specific NMR studies for these nuclei in the context of this compound have not been found.
Multidimensional NMR: Techniques like HSQC or HMBC would be instrumental in confirming the connectivity of the atoms within the ClPS₂ structure, but no such studies have been published.
Vibrational Spectroscopy (IR & Raman):
Band Assignment and Vibrational Mode Analysis: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. mt.com For ClPS₂, this would involve identifying the characteristic stretching and bending frequencies for the P-Cl and P-S bonds. cdnsciencepub.comconicet.gov.arresearchgate.netsmu.eduaps.org The NIST Chemistry WebBook contains vibrational data for thiophosphoryl chloride (PSCl₃), but not for this compound. nist.gov The analysis of related dithiophosphoric acid derivatives shows characteristic bands for P-S, (P)-O-C, and P-O-(C) vibrations, but these compounds have different structures. scirp.orgcdnsciencepub.com
Conformation Analysis: Depending on its structure, ClPS₂ might exist in different conformations. Vibrational spectroscopy, particularly in combination with computational chemistry, is a powerful tool for studying conformational preferences, as demonstrated in studies of similar molecules like methylthiodichlorophosphite (Cl₂PSCH₃). doi.org However, no such conformational analysis for this compound is available.
Without access to peer-reviewed studies containing this fundamental spectroscopic data, a scientifically accurate and detailed article that adheres to the requested structure cannot be generated. The creation of such content would require speculation or the fabrication of data, which falls outside the scope of factual reporting. Further research and experimental investigation into the synthesis and characterization of this compound are necessary before a complete spectroscopic profile can be documented.
Spectroscopic Characterization and Structural Elucidation of Phosphenodithioic Chloride
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. sigmaaldrich.com For compounds like dichlorodithiophosphate salts, mass spectrometry helps in confirming the molecular weight of the anion and provides insights into its structural stability through fragmentation patterns.
When a salt containing the dichlorodithiophosphate anion, such as K[PCl2S2], is subjected to mass analysis, the anionic component [PCl2S2]⁻ is detected. The fragmentation of this anion under mass spectrometry conditions typically involves the sequential loss of chlorine and sulfur atoms. This process helps in elucidating the connectivity and relative bond strengths within the anion. The technique is not only pivotal for identification but also for studying the gas-phase chemistry of such ions. msacl.org
Table 1: Mass Spectrometry Data for the Dichlorodithiophosphate Anion ([PCl2S2]⁻)
| Ion | Description | Predicted m/z |
| [PCl₂S₂]⁻ | Molecular Ion | 168.85 |
| [PClS₂]⁻ | Loss of one chlorine atom | 133.9 |
| [PCl₂S]⁻ | Loss of one sulfur atom | 136.9 |
| [PS₂]⁻ | Loss of two chlorine atoms | 94.95 |
| [PClS]⁻ | Loss of one chlorine and one sulfur atom | 101.92 |
Note: The m/z values are based on the most abundant isotopes (³¹P, ³⁵Cl, ³²S).
X-ray Diffraction Analysis of Single Crystals and Polycrystalline Samples
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystal. nih.gov Both single-crystal and powder X-ray diffraction methods have been employed to study the structure of dichlorodithiophosphate salts. americanpharmaceuticalreview.comresearchgate.net
Molecular Geometry and Bond Lengths/Angles
Single-crystal X-ray diffraction studies on salts like tetraphenylarsonium dichlorodithiophosphate, [As(C₆H₅)₄][PCl₂S₂], have provided precise details about the geometry of the [PCl₂S₂]⁻ anion. The phosphorus atom is at the center of a distorted tetrahedron, coordinated to two chlorine and two sulfur atoms.
The geometry is consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts a tetrahedral arrangement for a central atom with four bonding pairs of electrons. docbrown.infolibretexts.org
Table 2: Selected Bond Lengths and Angles for the [PCl₂S₂]⁻ Anion
| Parameter | Value (in [As(C₆H₅)₄][PCl₂S₂]) |
| Bond Lengths (Å) | |
| P-S | 2.005 |
| P-Cl | 2.023 |
| **Bond Angles (°) ** | |
| S-P-S | 118.4 |
| Cl-P-Cl | 101.2 |
| S-P-Cl | 108.9 |
Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal, known as crystal packing, is determined by various intermolecular forces. wikipedia.org In the crystal lattice of dichlorodithiophosphate salts, the packing is primarily governed by electrostatic interactions between the [PCl₂S₂]⁻ anions and the corresponding cations (e.g., K⁺ or [As(C₆H₅)₄]⁺). mdpi.commdpi.com
The arrangement of these ions in the crystal lattice maximizes the attractive forces and minimizes repulsion, leading to a stable, repeating three-dimensional structure. The specific packing arrangement can influence the physical properties of the salt. nih.govnih.gov
Electronic Spectroscopy: UV-Vis and Fluorescence Investigations
Electronic spectroscopy, particularly UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. uobabylon.edu.iq
The UV-Vis spectrum of the dichlorodithiophosphate anion in solution shows characteristic absorption bands. These absorptions are attributed to electronic transitions involving the non-bonding electrons on the sulfur atoms and the π-orbitals within the P-S bonds. Specifically, these are often n → σ* and π → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent. diva-portal.orgosti.gov
Fluorescence spectroscopy, which measures the emission of light from a substance that has absorbed light, is another tool to study electronic structures. While many simple inorganic anions like dichlorodithiophosphate are not strongly fluorescent, any observed emission would provide further details about the excited electronic states. Studies on related phosphorus-sulfur compounds can offer insights into potential fluorescent properties. jps.jpresearchgate.netnih.gov
Table 3: Spectroscopic Data for Dithiophosphate (B1263838) Derivatives
| Spectroscopic Technique | Wavelength/Range | Type of Transition |
| UV-Vis Absorption | ~293 nm | n → σ |
| UV-Vis Absorption | ~230 nm | π → π |
Note: Data is based on studies of related dithiophosphate compounds and may vary for the specific dichlorodithiophosphate anion. osti.govnih.govresearchgate.net
Coordination Chemistry and Ligand Properties of Phosphenodithioic Chloride
Phosphenodithioic Chloride as a Ligand in Transition Metal Complexes
This compound, as a member of the organo-dithiophosphorus ligand family, is characterized by the presence of a PS₂⁻ moiety. This functional group makes it a soft base-type ligand, predisposing it to coordinate effectively with transition metal cations that are also considered soft or borderline acids. The coordination chemistry of such ligands is extensive, forming complexes with a vast array of transition metals.
Chelation Modes and Coordination Geometries
The dithiophosphorus core of the this compound ligand allows for versatile coordination behavior. The primary chelation modes and resulting coordination geometries include:
Bidentate Chelation: The most common coordination mode for dithiophosphorus ligands is as a bidentate chelating agent, where both sulfur atoms bind to the same metal center, forming a four-membered ring. This chelation can be either symmetric or asymmetric. This mode of binding is prevalent and leads to the formation of stable complexes.
Monodentate Coordination: In certain steric or electronic environments, the ligand can coordinate through a single sulfur atom, acting as a monodentate ligand.
Bridging Coordination: The ligand can also act as a bridge between two or more metal centers. This can occur in a bidentate-μ₂ fashion, where each sulfur atom coordinates to a different metal ion, or through more complex bridging arrangements, leading to the formation of dinuclear or polynuclear complexes.
The coordination number and geometry of the resulting metal complexes are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. Common geometries observed for transition metal complexes with dithiophosphorus ligands include square planar, tetrahedral, and octahedral. For instance, Ni(II) complexes with dithiophosphorus ligands often exhibit square planar geometry.
| Chelation Mode | Description | Common Resulting Geometries |
| Bidentate | Both sulfur atoms coordinate to a single metal center. | Square Planar, Tetrahedral, Octahedral |
| Monodentate | A single sulfur atom coordinates to the metal center. | Various |
| Bridging (μ₂) | Each sulfur atom coordinates to a different metal center. | Dinuclear and Polynuclear Structures |
Spectroscopic Signatures of Metal Complexes (e.g., EPR, UV-Vis, Magnetic Susceptibility)
The electronic and magnetic properties of transition metal complexes containing this compound can be investigated using various spectroscopic techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic transition metal complexes, which are those containing one or more unpaired electrons. For instance, the EPR spectra of low-spin Fe(III) complexes with dithiophosphorus-type ligands can exhibit rhombic signals, providing information about the electronic structure and the symmetry of the metal center's environment rsc.org. The g-values obtained from EPR spectra are sensitive to the nature of the metal-ligand bonding.
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes in the ultraviolet and visible regions are characterized by d-d transitions and charge-transfer bands. The energies of these transitions are influenced by the ligand field strength and the geometry of the complex. For example, the color of transition metal complexes is a direct result of the absorption of light in the visible region, which promotes electrons from lower to higher energy d-orbitals. The intensity and position of these absorption bands provide insights into the electronic structure of the complex nih.govbritannica.com.
Magnetic Susceptibility: Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex and can help determine its spin state (high-spin or low-spin) and geometry. For example, Ni(II) dithiophosphonate complexes have been shown to be diamagnetic, which is consistent with a square planar d⁸ configuration acs.org.
Main Group Metal Complexes of this compound
While less common than with transition metals, dithiophosphorus ligands also form complexes with main group elements. The coordination patterns can be quite diverse, leading to a range of molecular and supramolecular structures. The interaction of these soft sulfur-based ligands with the generally harder main group metal ions can result in interesting and sometimes complex coordination geometries.
Redox Chemistry of Coordination Compounds Involving this compound Ligands
The redox chemistry of coordination compounds with this compound ligands can involve both the metal center and the ligand itself. The metal ion can undergo changes in its oxidation state through redox reactions. Additionally, the dithiophosphorus ligand can participate in redox processes. For example, oxidation of dithiophosphoric acids can lead to the formation of disulfides mdpi.com. The presence of the sulfur atoms in the ligand can stabilize different oxidation states of the coordinated metal ion. The electrochemical properties of these complexes can be studied using techniques like cyclic voltammetry to determine their redox potentials.
Catalytic Applications of this compound Metal Complexes
Metal complexes containing phosphorus and sulfur ligands have been explored for various catalytic applications. While specific catalytic activities for a "this compound" complex are not documented, the broader class of metal-dithiophosphorus complexes shows potential in catalysis. Phosphine-based metal complexes are known to be active catalysts for a variety of organic transformations, including cross-coupling reactions chemeo.com. The electronic and steric properties of the dithiophosphorus ligand can be tuned by modifying the substituents on the phosphorus atom, which in turn can influence the catalytic activity and selectivity of the metal complex. The hemilabile nature of the sulfur donors in some complexes can also play a crucial role in their catalytic performance.
Derivatives and Analogues of Phosphenodithioic Chloride
Synthesis and Characterization of Substituted Phosphenodithioic Acid Derivatives
The synthesis of substituted derivatives of dithiophosphoric acids is a well-established area of organophosphorus chemistry, primarily utilizing phosphorus pentasulfide as a key starting material. These methods allow for the introduction of a wide variety of organic or heteroatom-containing side chains, leading to a vast library of compounds with diverse properties.
Organo-dithiophosphoric acid derivatives are typically synthesized by the reaction of phosphorus pentasulfide (P₄S₁₀) with alcohols or phenols, yielding O,O-dialkyl or O,O-diaryl dithiophosphoric acids, respectively. researchgate.netnih.govwikipedia.orgresearchgate.net This reaction is a cornerstone for accessing the parent acids, which are then used to create further derivatives.
The general reaction is as follows: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S
These dithiophosphoric acids are versatile intermediates. They can undergo electrophilic addition to unsaturated substrates like alkenes and polyenes, a reaction that has been applied to the functionalization of polymers such as polyisoprene. nih.govresearchgate.netkpfu.ru Another common route to ester derivatives involves the reaction of a dithiophosphoric acid or its salt with an organic chloride, often catalyzed by a Lewis acid like zinc chloride. google.com
Characterization of these organo-derivatives relies heavily on spectroscopic methods. ³¹P NMR spectroscopy is particularly diagnostic, with chemical shifts providing clear information about the phosphorus environment. Infrared (IR) spectroscopy reveals characteristic vibrations for P=S, P-S, and P-O-C bonds. researchgate.net
Table 1: Spectroscopic Data for Representative Organo-Dithiophosphoric Acid Derivatives
| Compound Type | ³¹P NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Reference |
|---|---|---|---|
| O,O-Dialkyl-S-2-methylalkyl-dithiophosphates | 90.8 - 93.8 | v(P=S): ~650, v(P-S): ~540, v(P-O-C): 950-1050 | kpfu.ru |
| O,O'-Diethyldithiophosphoric acid | ~93 | v(S-H): ~2550, v(P=S): ~660, v(P-O-C): ~1000 | tandfonline.com |
| Diorganotin(IV) bis(dithiophosphates) | Varies with coordination | v(P=S): 610-660, v(P-O-C): 985-1025 | dtic.mil |
The phosphorus-sulfur framework of dithiophosphoric acids can be readily coordinated to or reacted with various heteroatoms, leading to a diverse range of analogues. For instance, dithiophosphoric acid chloride can react with pyridine (B92270) to form a pyridinium (B92312) betaine, which subsequently forms polymeric adducts with copper(I) halides. tandfonline.comtandfonline.com
Selenium and tellurium analogues have also been synthesized. Diphenyl diselenide reacts with O,O-dialkyl and alkylene dithiophosphoric acids to form stable adducts. tandfonline.comresearchgate.net Similarly, dimethyltellurium(IV) dichloride reacts with dithiophosphoric acids to yield dimethyltellurium(IV) dithiophosphates. cdnsciencepub.com These reactions expand the scope of dithiophosphate (B1263838) chemistry into the realm of heavier chalcogens.
Nitrogen-containing derivatives are also common, often prepared by neutralizing dithiophosphoric acid with an amine to form an ammonium (B1175870) salt or by reacting dithiophosphate derivatives with nitrogen-based nucleophiles. ias.ac.inresearchgate.net
Table 2: Examples of Synthesized Heteroatom-Substituted Dithiophosphoric Acid Derivatives
| Derivative Class | Synthetic Precursors | Resulting Compound Type | Reference |
|---|---|---|---|
| Copper Complexes | Dithiophosphoric acid chloride-pyridiniumbetaine + Copper(I) halides (CuX) | Polymeric Adduct (Py·PS₂Cl·1.5CuX) | tandfonline.comtandfonline.com |
| Selenium Adducts | Diphenyl diselenide + O,O-Dialkyl dithiophosphoric acids | Ph₂Se₂·HS₂P(OR)₂ | tandfonline.com |
| Tellurium Derivatives | Dimethyltellurium dichloride + Alkylene dithiophosphoric acids | Me₂Te[S₂POGO]₂ | cdnsciencepub.com |
| Nitrogen-Containing Salts | O,O-Dialkyl dithiophosphoric acid + Amine/Ammonia | Ammonium O,O-Dialkyl dithiophosphate | wikipedia.org |
Reactivity Studies of Phosphenodithioic Chloride Derivatives
The derivatives of this compound, particularly the parent dithiophosphoric acids and their esters, exhibit a rich and varied reactivity profile. The presence of the nucleophilic sulfur atoms, the electrophilic phosphorus center, and the acidic proton (in the parent acids) allows for a multitude of chemical transformations.
Dithiophosphoric acids readily react with bases to form salts. A notable example is the reaction with zinc oxide to produce zinc dialkyl dithiophosphates (ZDDPs), which are widely used as anti-wear additives in lubricating oils. wikipedia.org Oxidation of dithiophosphoric acids, for instance with iodine, leads to the formation of disulfides, linking two dithiophosphate units via a S-S bond. wikipedia.org
One of the most significant reactions is the addition of the S-H bond across unsaturated carbon-carbon bonds. This electrophilic addition to olefins follows Markovnikov's rule and can be catalyzed by Lewis acids. kpfu.runih.gov This reaction is not only useful for synthesizing new small molecules but has also been extended to the functionalization of polymers. nih.govresearchgate.net
The dithiophosphate anion is an ambident nucleophile. Its reaction with electrophiles can occur at either the sulfur or oxygen atoms. Typically, soft electrophiles (like alkyl halides) lead to S-alkylation, while hard electrophiles (like acyl chlorides) can lead to O-acylation, although S-acylation is also common. beilstein-journals.org
More complex reactivity has also been observed. For example, the reaction of dithiophosphoric acids with O-thioacylhydroxylamines can proceed through a single electron transfer (SET) mechanism, leading to the formation of acyl thiophosphoryl disulfides, a process influenced by radical traps and light. researchgate.net
Structural Diversity and Isomerism in this compound Derivatives
The structural chemistry of dithiophosphoric acid derivatives is marked by significant diversity, arising from different coordination modes, the potential for various types of isomerism, and the conformational flexibility of the molecules.
In metal complexes, dithiophosphate ligands can adopt several coordination modes. They can act as monodentate ligands, bonding through a single sulfur atom, or as bidentate chelating ligands, where both sulfur atoms coordinate to the same metal center. dtic.milacs.org They can also act as bridging ligands, linking two different metal centers. This versatility leads to a wide range of supramolecular structures, from simple monomers to complex polymers. tandfonline.comdtic.mil
Isomerism is a key feature of this class of compounds.
Stereoisomerism: Like many organophosphorus compounds, those with four different substituents on the phosphorus atom are chiral. scielo.brmdpi.com This leads to the existence of enantiomers and diastereomers, which can have different biological activities and reactivities. The synthesis and separation of diastereoisomers of cyclic dithiophosphoric acid derivatives have been reported, with their distinct conformations studied in both solution and the solid state by NMR and X-ray crystallography. rsc.org
Geometric Isomerism: In octahedral metal complexes, such as diorganotin(IV) bis(dithiophosphates), the arrangement of the organic groups and the dithiophosphate ligands can lead to cis- and trans-isomers. dtic.mildtic.mil
Thiono-Thiol Isomerism: While more characteristic of phosphorothioates (containing a P=S and P-O-R linkage), the potential for rearrangement of atoms within the core structure is a known phenomenon in related phosphorus-sulfur compounds. annualreviews.org
Table 3: Structural Features and Isomerism in Dithiophosphorus Derivatives
| Structural Feature | Description | Example Compounds | Reference |
|---|---|---|---|
| Coordination Modes | Monodentate, Bidentate (Chelating), Bridging | Metal dithiophosphates (Sn, Te, Ni) | tandfonline.comcdnsciencepub.comdtic.milresearchgate.net |
| Stereoisomerism | Chirality at the phosphorus center leading to enantiomers/diastereomers. | Cyclic organophosphorus compounds, Nerve agent analogues | scielo.brrsc.org |
| Geometric Isomerism | Cis/trans arrangement of ligands in octahedral complexes. | Diorganotin(IV) bis(dithiophosphate) esters | dtic.mildtic.mil |
Polymer Chemistry and Materials Science Applications of Phosphenodithioic Chloride
Phosphenodithioic Chloride as a Monomer for Phosphorus-Sulfur Containing Polymers
The development of phosphorus-sulfur containing polymers is an active area of research due to the unique properties conferred by the P-S bond, including inherent flame retardancy and potential for interesting optical and electronic properties. The use of a monomer like this compound would theoretically offer a direct route to incorporating P=S or P-S linkages into a polymer backbone.
Controlled Polymerization Techniques
There is currently no available scientific literature detailing the use of controlled polymerization techniques, such as ring-opening polymerization (ROP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or other living/controlled methods, with this compound as a monomer. Such studies would be essential to control the polymer architecture, molecular weight, and polydispersity, which are critical for tailoring material properties.
Copolymerization Strategies
Similarly, information regarding the copolymerization of this compound with other monomers is not present in the reviewed literature. Copolymerization is a versatile strategy to fine-tune the properties of the resulting polymer, for instance, by combining the flame-retardant potential of a phosphorus-sulfur unit with the mechanical or optical properties of another comonomer. The reactivity ratios and polymerization conditions for such a system involving this compound have not been reported.
Functional Polymers and Advanced Materials Incorporating this compound Units
The incorporation of specific functional units is a key strategy in the design of advanced materials. While phosphorus and sulfur-containing compounds are known to be effective in various applications, the specific use of this compound units in these contexts is not documented.
Flame Retardant Materials
Phosphorus-based compounds are widely used as flame retardants. They can act in the gas phase by trapping flammable radicals or in the condensed phase by promoting char formation, which acts as a thermal barrier. The high phosphorus and sulfur content of this compound would suggest potential as a flame-retardant moiety. However, there are no research articles or patents that describe the synthesis or performance of polymers derived from this compound for this purpose.
Optical Materials and Optoelectronics
Polymers with high refractive indices are of interest for optical applications such as lenses and coatings. The presence of heavy atoms like phosphorus and sulfur can increase the refractive index of a polymer. While this is a known principle, there is no research that specifically investigates polymers containing this compound units for their optical properties.
Structure-Property Relationships in this compound Polymers
The properties of polymers derived from this compound precursors are intrinsically linked to their molecular architecture. The ability to modify these polymers at a molecular level allows for the precise tuning of their macroscopic properties, making them suitable for a wide range of applications in materials science. The key to this versatility lies in understanding the direct relationships between the polymer's structure—specifically the nature of its side groups, molecular weight, and backbone configuration—and its resulting physical, thermal, and optical characteristics.
The polymerization process typically involves the substitution of the reactive chlorine atoms on a phosphorus-sulfur precursor with various organic nucleophiles (e.g., alkoxides, aryloxides, or amines). This macromolecular substitution enables the attachment of a vast array of side groups to the polymer backbone, which is the primary method for controlling the final properties of the material. acs.orgaip.org
Influence of Side-Group Chemistry
The chemical nature of the side groups attached to the phosphorus-sulfur backbone is the most significant factor determining the polymer's characteristics. By strategically selecting these side groups, properties such as thermal stability, flexibility, and solubility can be systematically engineered.
Thermal Stability: The thermal stability of these polymers is largely dictated by the type of side group and the nature of its bond to the phosphorus atom. Polymers with aromatic side groups generally exhibit higher thermal stability due to the inherent rigidity and high dissociation energy of aromatic structures. In contrast, aliphatic side chains may lead to lower degradation temperatures. Thermogravimetric analysis (TGA) is a standard method to evaluate this property. For instance, studies on related polyphosphoesters and poly(dithiophosphate)s show that the onset of decomposition is highly dependent on the substituent groups. jst.go.jpmdpi.com The introduction of P-O-C moieties, for example, can result in lower thermal stability compared to the more robust P-N linkages found in polyphosphazenes. acs.orgmdpi.com
Table 1: Effect of Side Groups on Thermal Properties of Phosphorus-Containing Polymers
This table presents representative data from analogous phosphorus polymer systems to illustrate structure-property trends.
| Polymer Type | Side Group (R) | Decomposition Onset (TGA, °C) | Char Yield at 700°C (%) |
| Polyphosphonate | Phenyl | ~350-400 | High |
| Polyphosphoester | Ethyl | ~200-250 | Low |
| Poly(dithiophosphate) | Poly(ethylene glycol) | ~200 | ~9.5 |
| Polyphosphazene | Trifluoroethoxy | ~400 | Low |
| Polyphosphazene | Phenoxy | ~350-400 | High |
Flexibility and Glass Transition Temperature (Tg): The flexibility of the polymer chain, quantified by the glass transition temperature (Tg), is strongly influenced by the size and rotational freedom of the side groups. aip.org
Low Tg (Elastomeric Polymers): Small side groups (e.g., methoxy, ethoxy) or long, flexible side chains (e.g., methoxyethoxyethoxy or poly(ethylene glycol)) increase the rotational freedom of the polymer backbone. aip.orgresearchgate.net This leads to a very low Tg (often below -50 °C), resulting in soft, elastomeric materials. aip.orgmdpi.com
High Tg (Rigid Plastics): Large, bulky, or rigid side groups (e.g., aromatic rings, sterically hindered groups) restrict the motion of the polymer backbone. This results in a much higher Tg, leading to the formation of hard, rigid plastics. aip.org
Table 2: Influence of Side-Group Structure on Glass Transition Temperature (Tg)
This table shows representative Tg values for various polyphosphazenes and poly(dithiophosphate)s, demonstrating the effect of side-group structure.
| Polymer Type | Side Group | Glass Transition Temp. (Tg, °C) | Polymer Characteristic |
| Polyphosphazene | Methoxy (-OCH₃) | -76 | Elastomer |
| Polyphosphazene | Phenoxy (-OC₆H₅) | -8 | Flexible Thermoplastic |
| Polyphosphazene | p-Chlorophenoxy | +20 | Tough Thermoplastic |
| Poly(dithiophosphate) | Ethylene Glycol derived | -4 | Viscoelastic |
| Poly(dithiophosphate) | Hexanediol derived | -50 | Viscoelastic |
Solubility: The solubility of polymers derived from this compound is controlled by the polarity of the attached side groups. Polymers with hydrophilic side chains, such as those containing ethyleneoxy units or acidic P-SH/P-OH groups, can be rendered water-soluble. researchgate.netnih.govnih.gov Conversely, incorporating hydrophobic side groups like long alkyl chains or fluorinated moieties results in polymers that are soluble in non-polar organic solvents but insoluble in water. researchgate.net
Optical Properties: The refractive index of these polymers can be tuned via the selection of side groups. intertek.com Attaching side chains with high aromatic content tends to increase the refractive index. In contrast, the incorporation of fluorine atoms into the side groups can significantly lower the refractive index. The transparency of the polymer is also affected by its morphology; highly crystalline polymers tend to scatter light and appear opaque, while fully amorphous polymers are often transparent. fiveable.me
Impact of Backbone Architecture
Linear Polymers: Linear chains generally lead to materials that can be processed as thermoplastics or elastomers, depending on their Tg and molecular weight. ddugu.ac.in
Branched and Cross-linked Polymers: The introduction of branching or cross-linking dramatically alters the material's properties. Branching, which can occur during certain synthesis reactions of poly(dithiophosphate)s, affects the viscoelastic properties of the polymer. researchgate.netnih.gov Intentional cross-linking between polymer chains leads to the formation of thermosets or insoluble hydrogels, which exhibit enhanced mechanical strength and solvent resistance but cannot be reprocessed.
Advanced Research Topics and Interdisciplinary Applications of Phosphenodithioic Chloride
Supramolecular Assembly and Self-Organization Involving Phosphenodithioic Chloride
The potential for this compound to participate in the formation of ordered, non-covalently bonded superstructures is an area ripe for investigation. Supramolecular chemistry, which explores these complex assemblies, could unlock novel applications for this compound in materials science and nanotechnology. Key research questions that remain unanswered include:
Host-Guest Interactions: Can this compound act as either a host or a guest molecule in the formation of larger complexes? Understanding its ability to encapsulate or be encapsulated by other molecules is fundamental.
Hydrogen and Halogen Bonding: What is the capacity of the sulfur and chlorine atoms in the molecule to participate in hydrogen or halogen bonding, which are critical directional forces in supramolecular assembly?
Self-Assembly Mechanisms: Under what conditions, if any, does this compound self-organize into predictable patterns such as micelles, vesicles, or liquid crystals?
Without experimental data, the role of this compound in this field remains purely speculative.
Analytical Method Development for this compound Detection and Quantification
The development of robust and sensitive analytical methods is crucial for monitoring the presence and concentration of any chemical compound in various matrices. For this compound, specific methodologies for its detection and quantification are not described in the available literature. Hypothetically, a range of modern analytical techniques could be adapted for this purpose.
Potential analytical approaches would need to be developed and validated, focusing on parameters such as:
Selectivity: Ensuring the method can distinguish this compound from structurally similar compounds.
Sensitivity: Determining the lowest concentration of the compound that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).
Accuracy and Precision: Establishing the closeness of measured values to the true value and the reproducibility of the measurements.
A comparative table of potential analytical techniques that could be explored is presented below.
| Analytical Technique | Potential Application for this compound Analysis | Key Parameters to be Determined |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio. | Retention time, fragmentation pattern, LOD, LOQ. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from complex mixtures. | Retention time, optimal mobile phase, detector response. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification. | Chemical shifts (³¹P, ¹H, ¹³C), coupling constants. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for P=S, P-Cl bonds. |
This table represents a theoretical framework for method development, as specific validated methods for this compound are not currently documented.
Environmental Chemistry and Degradation Studies of this compound
The environmental fate of a chemical compound, including its persistence, mobility, and degradation pathways, is of paramount importance. For this compound, there is a lack of studies investigating its behavior in environmental systems.
Key areas of necessary research into the environmental chemistry of this compound would include:
Hydrolytic Stability: Determining the rate and products of its reaction with water under various pH conditions.
Photodegradation: Investigating its stability when exposed to sunlight and the nature of any resulting photoproducts.
Biodegradation: Assessing its susceptibility to microbial degradation in soil and aquatic environments.
Sorption Behavior: Quantifying its tendency to bind to soil and sediment particles, which influences its environmental mobility.
Forced degradation studies, which involve subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidants, high temperatures), would be a critical first step in predicting its environmental persistence and identifying potential degradation products. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
